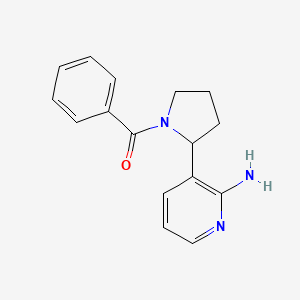

(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C16H17N3O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H2,17,18) |

InChI Key |

GVJRNXRAVBJUIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is synthesized via Mitsunobu reactions or intramolecular cyclization . For example, diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) facilitate the coupling of hydroxy precursors with amines to form the pyrrolidine ring. Alternatively, cyclization of γ-amino ketones under acidic conditions (e.g., HCl/EtOH) yields the pyrrolidine scaffold.

Final Coupling to Phenylmethanone

The phenylmethanone group is installed via Friedel-Crafts acylation using benzoyl chloride and AlCl₃. Alternatively, Ullmann coupling between iodobenzene and the pyrrolidine-aminopyridine intermediate in the presence of a palladium catalyst yields the final product.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrolidine formation | DEAD/Ph₃P, THF, 0°C → rt | 65% | |

| Aminopyridine coupling | Cu₂O, NH₃, 70°C, 12h | 82% | |

| Methanone synthesis | Benzoyl chloride, AlCl₃, DCM, rt | 75% |

Grignard and Copper-Catalyzed Amination

Grignard Reagent Utilization

A Grignard reagent (e.g., isopropylmagnesium chloride) reacts with 6-bromo-2-(pyrrolidin-1-yl)pyridine to form a magnesium intermediate, which is quenched with phenyl chloroformate to yield the methanone. This method avoids cryogenic conditions by using Turbo Grignard reagents (isopropylMgCl·LiCl).

Copper-Mediated Amination

The bromopyridine intermediate undergoes amination with aqueous NH₃ and Cu₂O (0.02–0.05 wt%) at 70°C. Higher catalyst loadings (>0.02 wt%) suppress byproducts like dehalogenation, ensuring >90% purity.

Key Data :

Reductive Amination

Ketone-Amine Condensation

A ketone precursor (e.g., 2-(pyridin-3-yl)pyrrolidin-1-one) reacts with aniline derivatives under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in MeOH at pH 5–6 selectively reduces the imine intermediate.

Optimization

Using trimethyl orthoformate as a dehydrating agent improves imine formation kinetics, boosting yields to 78%.

Suzuki-Miyaura Coupling

Boronic Acid Intermediate

(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid couples with iodophenyl methanone precursors via Pd(PPh₃)₄ catalysis. Cs₂CO₃ in DMF at 100°C achieves cross-coupling yields of 55–70%.

Challenges

Steric hindrance from the pyrrolidine ring necessitates higher catalyst loadings (10 mol% Pd).

Solid-Phase Synthesis

Resin-Bound Intermediates

Wang resin-functionalized pyrrolidine undergoes sequential amination and acylation. Cleavage with TFA/H₂O yields the product with >95% purity.

Advantages

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation/Cyclization | High stereoselectivity | Multi-step, moderate yields | 65–75% |

| Grignard/Cu amination | Ambient temperature, high purity | Requires Cu catalyst removal | 80–85% |

| Reductive amination | Simple conditions | Limited to specific substrates | 70–78% |

| Suzuki coupling | Modular aryl group introduction | Costly Pd catalysts | 55–70% |

| Solid-phase synthesis | High purity, scalability | Specialized equipment needed | 70–95% |

Mechanistic Insights

-

Mitsunobu Reaction : DEAD oxidizes Ph₃P to Ph₃P=O, driving the SN2 displacement of hydroxyl groups by amines.

-

Cu-Catalyzed Amination : Cu₂O facilitates oxidative addition of NH₃ to the bromopyridine, followed by reductive elimination.

-

Suzuki Coupling : Transmetalation between Pd and boronic acid precedes aryl-aryl bond formation .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine or phenyl rings .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone may exhibit significant biological activities, including:

- Antagonism of Glutamate Receptors : Compounds with similar structures have been studied for their ability to act as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders such as epilepsy .

- Anticancer Properties : Certain derivatives have shown promise in inhibiting the growth of cancer cells, particularly those resistant to common dietary carcinogens .

Potential Applications

The compound's unique structure suggests several potential applications:

- Drug Development : The compound can serve as a lead structure for the synthesis of new drugs targeting neurological disorders and cancers. Its ability to modulate receptor activity makes it a candidate for further pharmacological studies.

- Synthetic Chemistry : It can be utilized as a building block for synthesizing more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

- Biological Research : Investigating the interactions of this compound with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Case Study 1: Antagonistic Activity on AMPA Receptors

A study investigated the structure-activity relationships of various pyridine derivatives, including those similar to (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone . The findings revealed that modifications in the aromatic rings significantly impacted their antagonistic activity on AMPA receptors, suggesting that this compound could be optimized for enhanced efficacy against neurological disorders .

Case Study 2: Anticancer Screening

In another research effort, a high-throughput screening of small molecules identified several compounds that inhibited the growth of PhIP-resistant cancer cells. The study highlighted the potential for compounds like (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone to be developed as therapeutic agents against gastrointestinal tumors .

Mechanism of Action

The mechanism of action of (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Key Observations :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., chloro, nitro) in analogs from correlates with higher melting points (268–287°C), likely due to increased intermolecular interactions. The target compound lacks such substituents, suggesting lower thermal stability.

- Bioactivity Relevance: Compounds with trifluoromethyl or fluoro substituents (e.g., ) exhibit higher similarity scores (0.52–0.53) in kinase-targeted applications, implying that the target compound’s 2-aminopyridine group may favor similar binding interactions.

Biological Activity

The compound (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with relevant research findings and case studies.

Chemical Structure

The chemical structure of (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can be represented as follows:

Biological Activity Overview

Research indicates that pyrrolidine derivatives, including the target compound, exhibit various biological activities. The following sections detail specific activities observed in studies.

Antibacterial Activity

In vitro studies have demonstrated that certain pyrrolidine derivatives possess significant antibacterial properties. For instance, a study evaluated the antibacterial activity of various pyrrolidine compounds against Gram-positive and Gram-negative bacteria, revealing promising results:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

These findings suggest that the compound may inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. For example, a study reported that certain compounds exhibited activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.039 mg/mL . This highlights the compound's potential as an antifungal agent.

The proposed mechanism for the biological activity of these compounds often involves interaction with cellular targets such as enzymes or receptors. For example, some studies indicate that pyrrolidine derivatives may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or fungal growth regulation .

Case Studies

Several case studies further elucidate the biological activity of (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone:

- Study on Antimicrobial Efficacy : A comprehensive study assessed various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that modifications in the chemical structure significantly influenced bioactivity, with certain substitutions enhancing potency against both bacterial and fungal strains .

- Crystal Structure Analysis : Research involving the crystal structure of related compounds has provided insights into how structural features correlate with biological activity. This analysis underscores the importance of molecular conformation in determining the efficacy of these compounds .

Q & A

What are the key challenges in synthesizing (2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, and how can reaction conditions be optimized for higher yield?

Basic:

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key challenges include controlling stereochemistry (due to chiral centers in the pyrrolidine ring) and minimizing side reactions. Optimization strategies include:

- Catalysts: Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require inert atmospheres to prevent hydrolysis .

- Temperature: Stepwise temperature control (e.g., 0–5°C for sensitive intermediates, 80–100°C for coupling steps) improves selectivity .

Advanced:

Advanced optimization involves in situ monitoring (e.g., HPLC or FTIR) to track intermediate formation. Design of Experiments (DoE) can statistically identify critical parameters (e.g., molar ratios, catalyst loading). For example, highlights ruthenium-catalyzed direct arylation as a high-yield method for similar methanone derivatives .

How can researchers resolve contradictions in spectroscopic data obtained during characterization?

Basic:

Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Standard approaches include:

- Multi-technique validation: Combine H/C NMR, HSQC, and HRMS to confirm molecular connectivity .

- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in stereochemistry .

Advanced:

For dynamic systems (e.g., rotamers), variable-temperature NMR or DFT calculations predict energy barriers between conformers. demonstrates how hydrogen bonding and crystal packing affect spectral interpretations in pyrrolidin-1-yl methanone derivatives .

What advanced computational methods predict the reactivity and biological interactions of this compound?

Advanced:

- Docking studies: Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases or GPCRs) using the compound’s 3D conformation .

- MD simulations: Assess binding stability over time, as seen in studies of similar trifluoromethylphenyl derivatives .

- QSAR modeling: Relates structural features (e.g., electron-withdrawing groups on pyridine) to activity, guiding functionalization strategies .

What methodologies determine the stereochemistry of the pyrrolidine ring?

Basic:

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Optical rotation: Compares experimental values with literature data for known configurations .

Advanced:

- X-ray crystallography: SHELXL refinement ( ) provides unambiguous stereochemical assignments. For example, resolved hydrogen bonding networks in a hydroxy-methoxy phenyl analog .

- ECD spectroscopy: Electronic Circular Dichroism correlates experimental spectra with DFT-simulated transitions to assign absolute configuration .

How do electronic properties of the aminopyridine moiety influence chemical reactivity?

Basic:

The electron-deficient pyridine ring directs electrophilic substitution to the 5-position. Key reactions include:

- Nucleophilic aromatic substitution (NAS): Aminopyridine reacts with alkyl halides under basic conditions .

- Cross-coupling: Suzuki-Miyaura coupling at the 3-position (activated by the amino group) enables aryl functionalization .

Advanced:

DFT calculations (e.g., Gaussian 09) quantify charge distribution and frontier molecular orbitals. For instance, the amino group’s lone pair increases electron density at C3, enhancing reactivity in palladium-catalyzed couplings . Spectroscopic evidence from similar compounds () shows that substituents like methylthio groups further modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.